3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a cyclohexyl group and at position 6 with a (3-methoxyphenoxy)methyl moiety.
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-[(3-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H20N4O2S/c1-22-13-8-5-9-14(10-13)23-11-15-20-21-16(18-19-17(21)24-15)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3 |
InChI Key |
MELQQAWLAWOWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Preparation via Cyclization of Acylhydrazines
This method involves the synthesis of thiadiazole derivatives through the cyclization of acylhydrazines with sulfur reagents such as carbon disulfide (CS₂), isothiocyanates, or dithiocarbamates. The process typically proceeds in two steps:
- Step 1: Formation of acylhydrazines from appropriate carboxylic acids or esters, often via hydrazinolysis.
- Step 2: Cyclization of these acylhydrazines with sulfur sources under reflux conditions to yield 1,3,4-thiadiazoles.
- Use of phosphorus oxychloride (POCl₃) or phosphorus pentasulfide (P₂S₅) as cyclization agents.
- Refluxing in solvents like ethanol or acetic acid.
- The reaction's efficiency depends on substituents on the acylhydrazine, with yields often ranging from 30% to 80%.
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Phosphorus oxychloride | - | 80°C | 40-50 | |
| P₂S₅ | Ethanol | Reflux | 50-70 |
Preparation via Cyclization of Thiosemicarbazides
Thiosemicarbazides are versatile intermediates for thiadiazole synthesis, undergoing cyclization upon treatment with acids or dehydrating agents.
- Thiosemicarbazide reacts with carboxylic acids or their derivatives.
- Cyclization is facilitated by dehydrating agents such as phosphorus pentachloride (PCl₅) or trimethylsilyl chloride (TMSCl).
- The reaction often occurs under reflux, with yields varying from 30% to 90% depending on the substituents and conditions.
| Starting Material | Cyclization Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | PCl₅ | Toluene | 50-70 | |
| Thiosemicarbazide | TMSCl | Ethanol | 50-90 |
Heterocyclization of Amino-Triazole Derivatives with Carboxylic Acids
Recent advances have demonstrated the efficiency of heterocyclization reactions involving amino-triazole compounds and aromatic acids, often mediated by phosphorus oxychloride (POCl₃):
Reaction Mechanism: The amino group of the triazole reacts with the carboxylic acid under dehydrating conditions, leading to ring closure and formation of the fused heterocyclic system.
-
- React 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with the corresponding carboxylic acid in excess POCl₃.
- Heat the mixture for approximately 5 hours.
- Cool, then neutralize with ammonia to pH 7.
- Purify via recrystallization.
| Starting Material | Reagent | Temperature | Time | Yield (%) | Characterization | Reference |
|---|---|---|---|---|---|---|
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | POCl₃ | 120°C | 5 h | 70-80 | NMR, LC-MS, Elemental Analysis |
Specific Synthesis of 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl]triazolo[3,4-b]thiadiazole
Given the structural complexity, a tailored synthetic route involves:
Step 1: Synthesis of a suitable amino-triazole precursor, such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, via established methods involving hydrazine derivatives and subsequent thiolation.
Step 2: Reaction with a phenolic carboxylic acid derivative bearing a methoxyphenoxy group, under dehydrating conditions with POCl₃, to promote heterocyclization.
Step 3: Introduction of the cyclohexyl group at the 3-position, achieved through nucleophilic substitution or via a cyclohexyl-containing precursor.
Step 4: Purification and structural confirmation via NMR, LC-MS, and elemental analysis.
| Parameter | Value | Reference |
|---|---|---|
| Reagent | Excess POCl₃ | |
| Temperature | 120°C | |
| Reaction Time | 5 hours | |
| Purification | Recrystallization |
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Cyclization of acylhydrazines | P₂S₅, CS₂ | Reflux, 80°C | 30-70% | Versatile, broad substrate scope |
| Cyclization of thiosemicarbazides | PCl₅, TMSCl | Reflux, solvent-dependent | 30-90% | High yields, straightforward |
| Heterocyclization with amino-triazoles | POCl₃ | 120°C, 5 h | 70-80% | Efficient for fused heterocycles |
Chemical Reactions Analysis
3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolothiadiazole ring, altering its pharmacological properties
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties and potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the urease enzyme, which plays a crucial role in the virulence of certain pathogenic microorganisms . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Triazolothiadiazole derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:
Key Findings
Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Aryl substituents (e.g., 2-chlorophenyl in ) enhance binding to kinase targets like p38 MAPK, while aliphatic groups (e.g., pentadecyl in ) improve anticancer activity via fatty acid synthase inhibition. The cyclohexyl group in the target compound may balance lipophilicity and steric bulk for optimal pharmacokinetics.
Supramolecular Interactions :
- Adamantyl-substituted analogues (e.g., ) exhibit strong van der Waals and C–H···π interactions in crystal structures, which may stabilize protein-ligand complexes. The cyclohexyl group’s conformational flexibility could reduce such interactions compared to rigid adamantyl.
Antimicrobial and Anti-inflammatory Activity: Methoxy-substituted derivatives (e.g., ) show enhanced antimicrobial activity due to improved membrane penetration. The target compound’s 3-methoxyphenoxy group may similarly enhance bioavailability.
Research Findings and Data Tables
Table 1: Comparative Pharmacological Data
Table 2: Structural and Physicochemical Properties
*Predicted using ChemDraw.
Biological Activity
The compound 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting key research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be represented as follows:
This structure incorporates a triazole ring fused with a thiadiazole moiety and is substituted with cyclohexyl and methoxyphenoxy groups. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antibacterial and antifungal activities. In a study evaluating various 1,3,4-thiadiazole derivatives:
- Minimum Inhibitory Concentrations (MIC) were determined against Gram-positive and Gram-negative bacteria.
- Compounds demonstrated MIC values ranging from 16 to 31.25 μg/mL against bacterial strains such as E. coli and S. aureus .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored. A study on related compounds found that certain derivatives exhibited cytotoxic effects on various cancer cell lines:
- For instance, N-Benzyl derivatives showed IC50 values against the HEK293T cell line ranging from 33.74 to 52.63 μM , indicating promising anticancer activity .
- Additionally, some derivatives were tested against breast cancer cell lines (MDA-MB-231) with IC50 values lower than that of cisplatin control (IC50 3.3 μM) .
Anti-inflammatory Effects
Research has indicated that thiadiazole compounds may possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. Specific studies have demonstrated that certain thiadiazole derivatives can reduce inflammation markers in vitro.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 16–31.25 μg/mL | |
| Anticancer | IC50: 33.74–52.63 μM | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study 1: Antimicrobial Screening
A comprehensive screening of various 1,3,4-thiadiazole derivatives was conducted to evaluate their antimicrobial efficacy. Among the tested compounds, those with methoxyphenyl substitutions showed superior activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Efficacy
In a comparative study involving multiple triazolo-thiadiazole derivatives against breast cancer cell lines, the compound exhibited notable cytotoxicity compared to standard chemotherapeutics like cisplatin. This highlights its potential as a candidate for further development in cancer therapy.
Q & A
Q. What are the established synthetic routes for 3-cyclohexyl-6-[(3-methoxyphenoxy)methyl]triazolothiadiazole, and what are their critical optimization parameters?
The synthesis typically involves cyclization of precursor hydrazides and thiol intermediates. A validated method includes:
Hydrazide preparation : Reacting cyclohexanecarboxylic acid hydrazide with carbon disulfide in ethanol under alkaline conditions to form potassium dithiocarbazinate .
Cyclization : Treating the dithiocarbazinate with hydrazine hydrate to generate 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol .
Final coupling : Reacting the triazole-thiol with 3-methoxyphenoxyacetic acid in phosphorus oxychloride (POCl₃) to form the triazolothiadiazole core .
Q. Key parameters :
- Solvent choice : Toluene or ethanol for cyclization steps.
- Catalysts : POCl₃ enhances electrophilicity during coupling .
- Purity control : Recrystallization from ethanol-DMF (1:1) yields >95% purity .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- 1H NMR/IR : Confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, S–H stretch at 2550 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and planarity of the triazolothiadiazole core. Example: Triazolothiadiazole rings show maximum deviation of 0.013 Å from planarity .
- Elemental analysis : Validates stoichiometry (e.g., C: 64.96%, H: 7.01%, N: 17.83% for C₁₇H₂₂N₄S) .
Q. How is preliminary biological activity screening designed for this compound?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Staphylococcus aureus or Candida albicans using broth microdilution (CLSI guidelines) .
- Enzyme inhibition : COX-2 selectivity assays with celecoxib as a positive control (IC₅₀ comparison) .
- Cytotoxicity : MTT assay on HEK-293 cells to establish safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
| Parameter | Effect on Yield | Reference |
|---|---|---|
| POCl₃ concentration | Excess POCl₃ (>10 mL/mol) improves cyclization efficiency by 20% | |
| Reaction time | Extended reflux (6–16 h) increases yield from 49% to 68% | |
| Solvent polarity | Ethanol-DMF (1:1) enhances solubility of intermediates |
Contradiction note : NaH in toluene () vs. POCl₃ () for cyclization. Resolution: POCl₃ is preferred for electron-deficient aromatic systems due to stronger electrophilic activation .
Q. How do structural modifications at the 3- and 6-positions alter bioactivity?
| Substituent | Activity Profile | Mechanistic Insight |
|---|---|---|
| 3-Cyclohexyl | Enhanced antifungal activity (MIC: 8 µg/mL) | Hydrophobic interactions with lanosterol 14α-demethylase |
| 6-(3-Methoxyphenoxy)methyl | COX-2 selectivity (IC₅₀: 0.8 µM) | Methoxy group fits into COX-2 hydrophobic pocket |
Methodological recommendation : Use molecular docking (e.g., AutoDock Vina) with PDB 3LD6 to predict binding modes before synthesis .
Q. How should researchers resolve contradictions in biological data across studies?
- Case example : A compound shows antifungal activity in one study () but not in another ().
- Resolution steps :
Q. What advanced techniques validate target engagement in vitro?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to 14α-demethylase (KD < 1 µM indicates high affinity) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in fungal lysates after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
